

# TC-Dapk 6: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: TC-Dapk 6

Cat. No.: B1681956

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **TC-Dapk 6**, a potent and selective inhibitor of Death-Associated Protein Kinase (DAPK).

**TC-Dapk 6** is an ATP-competitive inhibitor of DAPK1 and DAPK3 with IC<sub>50</sub> values of 69 nM and 225 nM, respectively.<sup>[1][2][3]</sup> It displays high selectivity for DAPK1 over a broad range of other kinases.<sup>[1]</sup> These characteristics make it a valuable tool for studying the roles of DAPK in various cellular processes, including apoptosis and autophagy.

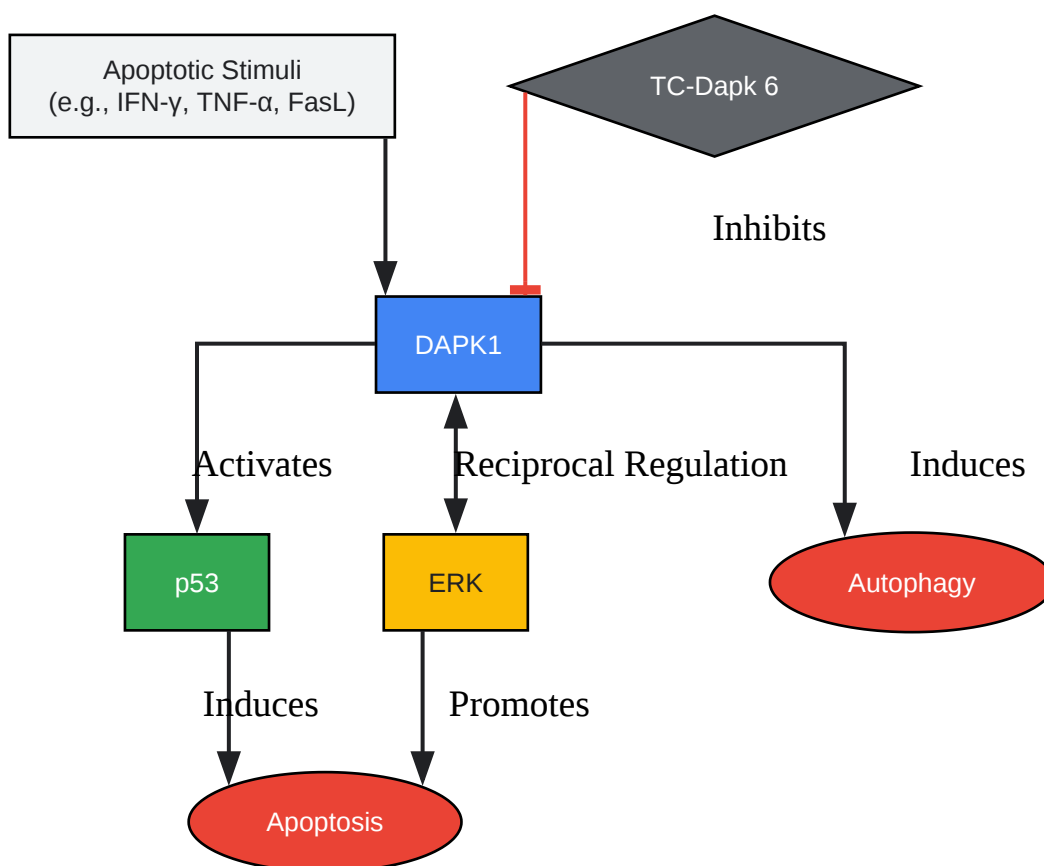
## Solubility Specifications

The solubility of **TC-Dapk 6** in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature and the purity of the solvent. For optimal results, using fresh, high-purity solvents is recommended.

Solvent	Concentration (mM)	Concentration (mg/mL)	Notes
DMSO	Up to 67.57 mM	Up to 18.67 mg/mL	Sonication and warming may be required to achieve higher concentrations. [4][5] Some sources report solubility up to 50 mM.[1] One supplier suggests that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[2]
Water	Insoluble	Insoluble	[2]
Ethanol	Insoluble	Insoluble	[2]
Acetonitrile	Slightly soluble (0.1-1 mg/mL)	Slightly soluble (0.1-1 mg/mL)	[6]

## DAPK Signaling Pathway

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-dependent serine/threonine kinase that plays a crucial role in multiple cell death pathways, including apoptosis and autophagy.[7] DAPK1 can be activated by various stimuli, such as interferon- $\gamma$ , TNF- $\alpha$ , and Fas ligand. Its activation can lead to a cascade of events culminating in programmed cell death. The diagram below illustrates a simplified signaling pathway involving DAPK1.



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Simplified DAPK1 Signaling Pathway

## Experimental Protocols

### Preparation of Stock Solutions

Materials:

- **TC-Dapk 6** powder
- Anhydrous DMSO (high purity)
- Sterile microcentrifuge tubes

Protocol:

- Allow the **TC-Dapk 6** vial to equilibrate to room temperature before opening.

- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of **TC-Dapk 6** (MW: 276.29 g/mol ), add 361.9  $\mu$ L of DMSO.
- Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate or warm the solution briefly in a water bath (not exceeding 40°C) to aid dissolution.[4][5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][8]

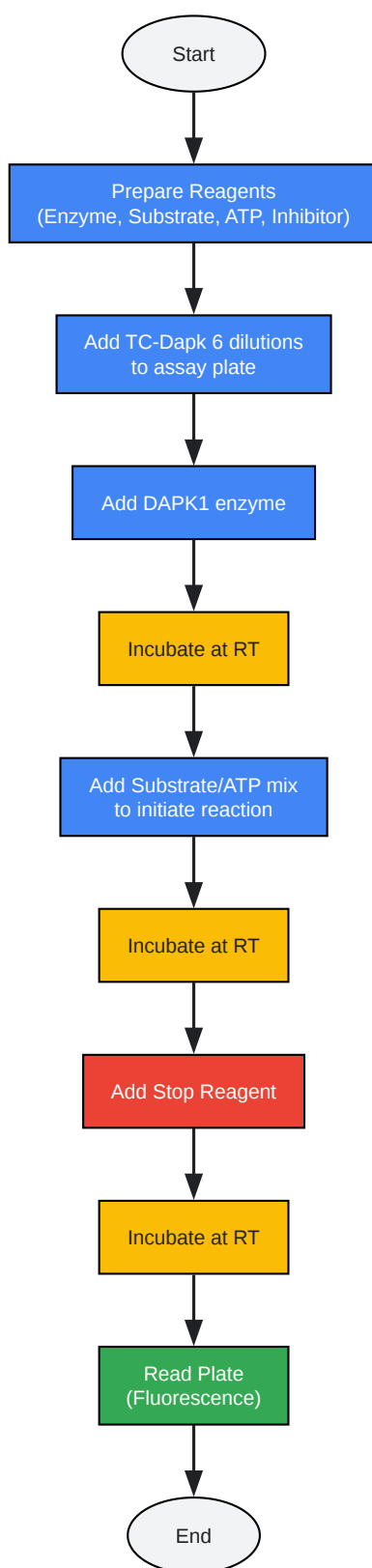
## In Vitro Kinase Assay

This protocol is adapted from a standard kinase assay used to determine the inhibitory activity of compounds against DAPK1.[3][9]

Materials:

- Recombinant human DAPK1 enzyme
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 0.01% Brij-35)
- ATP
- Peptide substrate (e.g., Z'-LYTE Kinase Assay Kit, Ser/Thr 13 peptide)
- **TC-Dapk 6** stock solution (in DMSO)
- 384-well assay plates
- Plate reader capable of fluorescence detection

Protocol Workflow:



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### In Vitro Kinase Assay Workflow

#### Procedure:

- Prepare serial dilutions of the **TC-Dapk 6** stock solution in kinase assay buffer. The final concentration of DMSO in the assay should be kept low (e.g.,  $\leq 0.5\%$ ) to avoid affecting enzyme activity.[3]
- Add the diluted **TC-Dapk 6** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the recombinant DAPK1 enzyme to each well. The final concentration of the enzyme should be optimized for the specific assay conditions (e.g., 2.6  $\mu\text{g/mL}$ ).[3]
- Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final concentration of ATP should be close to its  $K_m$  for DAPK1 (e.g., 10  $\mu\text{M}$ ).[1][3]
- Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Stop the reaction by adding the stop reagent provided with the kinase assay kit.
- Incubate the plate at room temperature for the recommended time to allow the signal to develop.
- Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition for each concentration of **TC-Dapk 6** and determine the  $\text{IC}_{50}$  value by fitting the data to a dose-response curve.

## Storage and Handling

**TC-Dapk 6** powder should be stored at  $-20^{\circ}\text{C}$  for up to 3 years.[2][8] Solutions of **TC-Dapk 6** in DMSO should be stored at  $-80^{\circ}\text{C}$  for up to 1 year.[2][8] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles. When handling the compound, standard laboratory safety precautions should be observed, including wearing gloves and eye protection.

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